Stereochemical Identity: (2R,4S) Absolute Configuration Confirmed by InChI Stereo‑Descriptors vs. Enantiomeric and Diastereomeric Controls
The (2R,4S) configuration of the target compound is unambiguously encoded in its IUPAC International Chemical Identifier (InChI) stereo‑layer as /t7-,8+/m1/s1, defining C‑2 as (R) and C‑4 as (S) [1]. In contrast, the (2R,4R) diastereomer (CAS 2306246‑53‑5) bears the InChI stereo‑descriptor /t7-,8-/m0/s1, placing both substituents on the same face; the (2S,4R) diastereomer (CAS 2306245‑49‑6) inverts the C‑2 center relative to (2R,4S) . These stereochemical differences are not interchangeable: the (2R,4S) trans arrangement presents the C‑4 hydroxyl on the face opposite the C‑2 bromomethyl electrophile, enabling diastereoselective functionalization sequences that the cis‑configured (2R,4R) or enantiomeric (2S,4S) isomers cannot replicate [2].
| Evidence Dimension | Absolute and relative stereochemistry (InChI stereo‑layer) |
|---|---|
| Target Compound Data | (2R,4S): InChI stereo /t7-,8+/m1/s1; trans orientation of C2‑Br and C4‑OH |
| Comparator Or Baseline | (2R,4R): InChI stereo /t7-,8-/m0/s1, cis orientation (CAS 2306246‑53‑5); (2S,4R): InChI stereo /t7+,8+/m0/s1 (CAS 2306245‑49‑6); (2S,4S): enantiomer of (2R,4R) |
| Quantified Difference | Qualitatively distinct spatial arrangement: trans (target) vs. cis (2R,4R) vs. enantiomeric trans (2S,4S) |
| Conditions | InChI computed by InChI 1.0.5 (PubChem release 2019.06.18) |
Why This Matters
The trans (2R,4S) stereochemistry is a specific requirement in patented synthetic routes (e.g., US9758507B2 for nNOS inhibitors); substitution with any other diastereomer produces the wrong intermediate and ultimately the wrong enantiomer or diastereomer of the final active pharmaceutical ingredient.
- [1] PubChem. tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate – InChI. CID 138393847. https://pubchem.ncbi.nlm.nih.gov/compound/138393847#section=InChI View Source
- [2] US9758507B2. Chiral synthesis of pyrrolidine core compounds en route to neuronal nitric oxide synthase inhibitors. Filed 2015‑12‑14; granted 2017‑09‑12. https://patents.google.com/patent/US9758507B2/en View Source
